Ethyl 2-(3-nitrophenoxy)acetate

Description

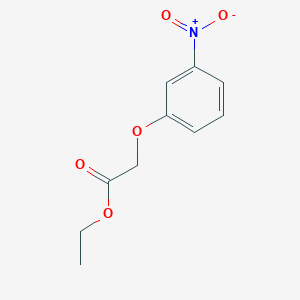

Ethyl 2-(3-nitrophenoxy)acetate (CAS: 383670-91-5, synonyms: difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester) is an aromatic nitro compound featuring a phenoxy group substituted at the meta position with a nitro group (-NO₂) and an ethyl ester moiety. Its structure consists of a phenoxy ring connected via an ether linkage to an acetate ester (C₁₀H₉F₂NO₅) . The compound is synthesized through nucleophilic substitution reactions, often involving 3-nitrophenol and ethyl bromoacetate under phase-transfer catalysis or reflux conditions with bases like potassium carbonate .

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of purine-based STAT3 inhibitors (e.g., ethyl 2-(2-((tert-butoxycarbonyl)(4-cyclohexylbenzyl)amino)-6-(3-nitrophenoxy)-9H-purin-9-yl)acetate) . Its nitro group enhances electron-withdrawing effects, influencing reactivity in further reduction or substitution reactions.

Properties

IUPAC Name |

ethyl 2-(3-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDWBRDIPYEMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372406 | |

| Record name | ethyl 2-(3-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-77-4 | |

| Record name | ethyl 2-(3-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-nitrophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 3-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitrophenoxy)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: Ethyl 2-(3-aminophenoxy)acetate.

Hydrolysis: 3-nitrophenoxyacetic acid and ethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitrophenoxy)acetate depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of a carboxylic acid and an alcohol.

Comparison with Similar Compounds

Ethyl 2-(4-nitrophenoxy)acetate

Structure: Para-nitro substitution on the phenoxy ring. Key Differences:

- Synthesis: Prepared via ultrasound-assisted phase-transfer catalysis using p-nitrophenol and ethyl bromoacetate . The para-nitro isomer exhibits faster reaction kinetics due to reduced steric hindrance compared to the meta isomer.

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with distinct intermolecular interactions, including C-H⋯O bonds .

- Applications : Used in agrochemicals and dye intermediates.

Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate

Structure : Ortho-hydroxy and para-nitro substituents on the phenyl ring.

Key Differences :

- Hydrogen Bonding : The hydroxyl group forms intramolecular O-H⋯O bonds, enhancing stability and solubility in polar solvents .

- Synthesis : Derived from nitration of benzofuran-2-one followed by esterification .

- Applications : Intermediate for dronedarone (antiarrhythmic drug) .

| Property | This compound | Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate |

|---|---|---|

| Solubility | Lower polarity | Higher due to H-bonding |

| Stability | Moderate | High (intramolecular H-bonding) |

Ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate

Structure : Difluoro substitution on the acetate moiety.

Key Differences :

- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity, making the compound more reactive in SN2 reactions .

- Applications : Fluorinated building block for pharmaceuticals and agrochemicals.

| Property | This compound | Ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate |

|---|---|---|

| Reactivity | Moderate | Enhanced (due to -CF₂ group) |

| Bioavailability | Limited | Improved membrane permeability |

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

Structure: Pyrimidine ring with 3-nitrophenoxy and sulfanyl groups. Key Differences:

Ethyl 2-(3-nitrophenyl)acetate

Key Differences:

- Electronic Effects : Absence of ether oxygen reduces electron withdrawal, lowering reactivity in nucleophilic substitutions .

- Applications: Intermediate in non-steroidal anti-inflammatory drugs (NSAIDs).

Research Implications

The meta-nitro substitution in this compound offers unique steric and electronic properties, making it preferable for targeted drug design over para isomers. Its derivatives, such as purine-based inhibitors, highlight its role in disrupting protein-DNA interactions in cancer therapeutics . Future studies should explore its pharmacokinetics and toxicity profiles to optimize therapeutic applications.

Biological Activity

Ethyl 2-(3-nitrophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO4 and features an ethyl group attached to an ester functional group, linked to a nitrophenoxy moiety. The presence of the nitro group on the phenyl ring significantly influences its reactivity and biological properties.

Biological Activity

1. Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

2. Mechanism of Action

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets such as enzymes or receptors.

- Ester Hydrolysis : The ester bond can undergo hydrolysis to release active carboxylic acids, which may possess their own biological activities.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, although further research is required to elucidate these pathways .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives, exploring their enhanced biological activities.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Synthesis and Derivative Evaluation

A study explored various derivatives of this compound synthesized through phase-transfer catalysis. These derivatives were screened for their antibacterial properties, revealing that modifications at the nitrophenyl position could enhance biological activity. Some derivatives showed increased potency against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.